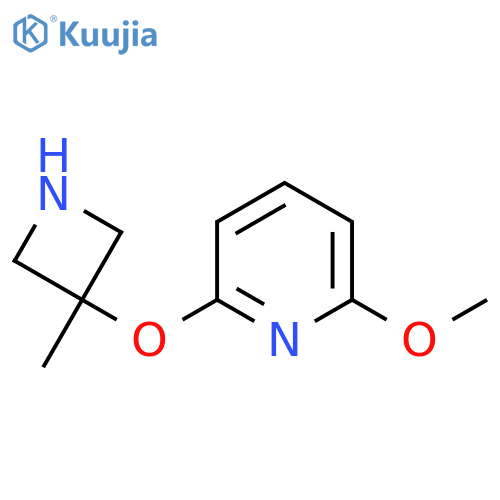Cas no 2228214-48-8 (2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine)

2228214-48-8 structure
商品名:2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine
- 2228214-48-8
- EN300-1810899
- 2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine
-
- インチ: 1S/C10H14N2O2/c1-10(6-11-7-10)14-9-5-3-4-8(12-9)13-2/h3-5,11H,6-7H2,1-2H3
- InChIKey: OWCAWGGPZSSZGZ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC=C(N=1)OC)C1(C)CNC1
計算された属性
- せいみつぶんしりょう: 194.105527694g/mol
- どういたいしつりょう: 194.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 195
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 43.4Ų
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1810899-0.5g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.5g |
$877.0 | 2023-09-19 | ||
| Enamine | EN300-1810899-10.0g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 10g |
$5897.0 | 2023-05-23 | ||
| Enamine | EN300-1810899-0.05g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.05g |
$768.0 | 2023-09-19 | ||
| Enamine | EN300-1810899-0.1g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.1g |
$804.0 | 2023-09-19 | ||
| Enamine | EN300-1810899-5g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 5g |
$2650.0 | 2023-09-19 | ||
| Enamine | EN300-1810899-0.25g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 0.25g |
$840.0 | 2023-09-19 | ||
| Enamine | EN300-1810899-5.0g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 5g |
$3977.0 | 2023-05-23 | ||
| Enamine | EN300-1810899-2.5g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 2.5g |
$1791.0 | 2023-09-19 | ||
| Enamine | EN300-1810899-1.0g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 1g |
$1371.0 | 2023-05-23 | ||
| Enamine | EN300-1810899-1g |
2-methoxy-6-[(3-methylazetidin-3-yl)oxy]pyridine |
2228214-48-8 | 1g |
$914.0 | 2023-09-19 |
2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine 関連文献
-
Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423
-
N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620
-
Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
2228214-48-8 (2-methoxy-6-(3-methylazetidin-3-yl)oxypyridine) 関連製品
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)
- 868217-60-1(2-{(2-chloro-6-fluorophenyl)methylsulfanyl}-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
